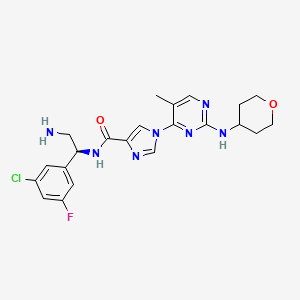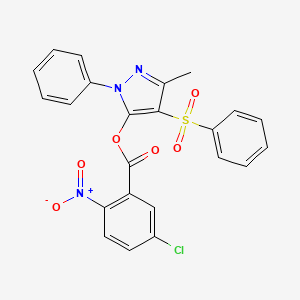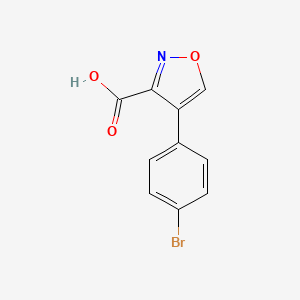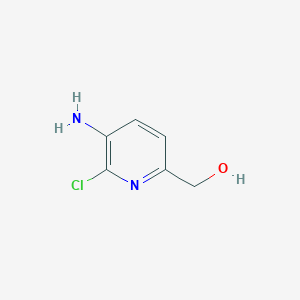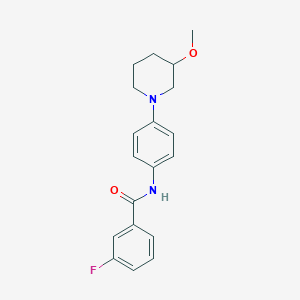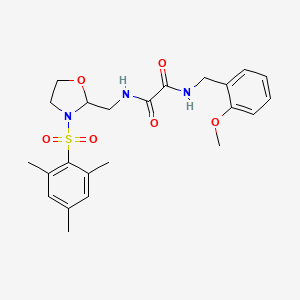
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as MS023, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve alterations to the underlying DNA sequence. MS023 has been shown to inhibit the activity of a class of enzymes known as lysine methyltransferases, which play a crucial role in the regulation of gene expression. In
Scientific Research Applications
Novel Stereoselective Synthesis
Enantiomerically pure oxazolidinones have been synthesized in high yields from various aziridine-2-methanols, demonstrating the importance of oxazolidinone derivatives in stereocontrolled synthesis. This method has been applied for the efficient synthesis of (L)-homophenylalaninol analogues, showcasing the versatility of oxazolidinone derivatives in synthesizing biologically significant compounds (Park et al., 2003).
Oxazolidinone Antibacterial Agents
Oxazolidinones represent a new class of antimicrobial agents, with unique mechanisms for bacterial protein synthesis inhibition. Novel oxazolidinone analogs have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing their potential in addressing antibiotic resistance (Zurenko et al., 1996).
Synthesis of Heterocyclic Compounds
New derivatives of oxazolidine, incorporating various heteroatom-substituted alkyl groups, have been prepared, highlighting the structural diversity achievable with oxazolidinone frameworks. These compounds have been studied for their biological activity, indicating the potential of oxazolidinone derivatives in developing new therapeutic agents (Tlekhusezh et al., 1996).
Peptidoleukotriene Antagonists
Oxazolidinone derivatives have been identified as potent peptidoleukotriene antagonists, demonstrating significant in vitro activity and oral efficacy in blocking LTD4-induced symptoms in guinea pigs. This research underlines the potential of oxazolidinone derivatives in the treatment of asthma and other inflammatory diseases (Matassa et al., 1990).
Ring-Opening Synthesis of Carboxylic Amides
N-alkyl-oxazolidin-2-ones have been used with Grignard reagents to produce tertiary carboxylic amide products, demonstrating a novel approach to the synthesis of useful substrates for stereoselective transformations. This method has applications in the synthesis of complex molecules, including alkaloids (Bensa et al., 2008).
properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-15-11-16(2)21(17(3)12-15)33(29,30)26-9-10-32-20(26)14-25-23(28)22(27)24-13-18-7-5-6-8-19(18)31-4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDYBVYRFIZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)
![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)
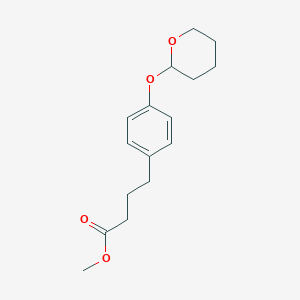
![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)
![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)
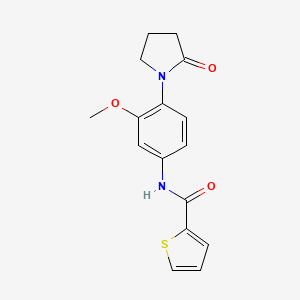
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)
